Methyl (Z)-octadec-2-enoate Methyl (Z)-octadec-2-enoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17897577
InChI: InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h17-18H,3-16H2,1-2H3/b18-17-
SMILES:
Molecular Formula: C19H36O2
Molecular Weight: 296.5 g/mol

Methyl (Z)-octadec-2-enoate

CAS No.:

Cat. No.: VC17897577

Molecular Formula: C19H36O2

Molecular Weight: 296.5 g/mol

* For research use only. Not for human or veterinary use.

Methyl (Z)-octadec-2-enoate -

Specification

Molecular Formula C19H36O2
Molecular Weight 296.5 g/mol
IUPAC Name methyl (Z)-octadec-2-enoate
Standard InChI InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h17-18H,3-16H2,1-2H3/b18-17-
Standard InChI Key CYUVJOWXJUNPHY-ZCXUNETKSA-N
Isomeric SMILES CCCCCCCCCCCCCCC/C=C\C(=O)OC
Canonical SMILES CCCCCCCCCCCCCCCC=CC(=O)OC

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

Methyl (Z)-octadec-2-enoate is systematically named according to IUPAC rules as methyl (Z)-octadec-2-enoate, with the molecular formula C₁₉H₃₆O₂. This distinguishes it from analogs like methyl (Z)-octadec-9-enoate (C₁₉H₃₆O₂) and methyl (E)-octadec-10-enoate (C₁₉H₃₆O₂) , which share the same molecular formula but differ in double-bond position and geometry.

Stereochemical and Structural Features

The compound’s cis (Z) configuration at the Δ² position introduces a kink in the hydrocarbon chain, influencing its physical properties and reactivity. For comparison, methyl (Z)-octadec-9-enoate exhibits a density of 0.89 g/cm³ and a boiling point of 218°C at 20 mmHg , while the trans (E)-10-isomer has a reported boiling point of 414.64°C . Such variations highlight the impact of double-bond placement on volatility and intermolecular interactions.

Table 1: Comparative Properties of Methyl Octadecenoate Isomers

PropertyMethyl (Z)-octadec-2-enoate*Methyl (Z)-octadec-9-enoate Methyl (E)-octadec-10-enoate
Molecular FormulaC₁₉H₃₆O₂C₁₉H₃₆O₂C₁₉H₃₆O₂
Double-Bond PositionΔ²Δ⁹Δ¹⁰
ConfigurationZZE
Boiling PointNot reported218°C (20 mmHg)414.64°C (est.)
DensityNot reported0.89 g/cm³ (est.)1.038 g/cm³ (est.)

*Inferred data based on structural analogs.

Synthesis and Derivatization Pathways

Functionalization for Enhanced Bioactivity

Phenolipids, synthesized by coupling methyl octadecenoates with phenolic acids, demonstrate improved antioxidant and anticancer properties. In one study, caffeic and gallic acid derivatives of methyl (Z)-octadec-9-enoate exhibited superior radical scavenging activity compared to commercial antioxidants like BHT . Such findings suggest that methyl (Z)-octadec-2-enoate derivatives could similarly enhance lipid solubility and bioactivity, though experimental validation is needed.

Physicochemical Properties and Stability

Thermal and Oxidative Stability

The Δ² double bond’s proximity to the ester group may render methyl (Z)-octadec-2-enoate more susceptible to oxidation than Δ⁹ or Δ¹⁰ isomers. For instance, glycidyl oleate (a derivative of methyl (Z)-octadec-9-enoate) degrades at elevated temperatures, with a boiling point estimate of 414.64°C . Accelerated stability studies under varying temperatures and oxygen exposure would be necessary to characterize the 2-enoate isomer’s shelf life and storage requirements.

Solubility and Partitioning Behavior

Methyl (Z)-octadec-9-enoate is sparingly soluble in polar solvents like methanol but miscible in chloroform and ethyl acetate . The Δ² isomer’s shorter hydrophobic chain segment may marginally increase polarity, potentially improving solubility in semi-polar solvents. Computational models (e.g., LogP predictions) could estimate its partition coefficient, though experimental data remain absent.

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